Lipophilicity vs. Unsubstituted Analog
The 4-isopropyl substituent substantially increases the lipophilicity of 4-isopropyl-6-nitroquinolin-2(1H)-one relative to the unsubstituted parent scaffold, 6-nitroquinolin-2(1H)-one. Computed consensus Log P values for the target compound range from 1.37 to 2.56 across multiple validated prediction methods (iLOGP: 1.72; XLOGP3: 1.84; WLOGP: 2.56; MLOGP: 1.44; SILICOS-IT: 1.37), yielding a consensus Log P of 1.79 . While direct experimental Log P data for the unsubstituted 6-nitroquinolin-2(1H)-one are not publicly reported in the accessed literature, the addition of an isopropyl group at the 4-position introduces a hydrophobic moiety absent in the parent scaffold—a modification that class-level SAR studies on quinolin-2(1H)-one analogs indicate can substantially alter membrane permeability and CNS penetration potential [1]. In related quinolin-2(1H)-one series, elevated pKa and lipophilicity due to substituent effects have been directly linked to transporter-mediated efflux and reduced brain penetrance [1].
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 1.79 (computed; range: 1.37-2.56 across five methods) |
| Comparator Or Baseline | 6-Nitroquinolin-2(1H)-one (unsubstituted at 4-position; experimental Log P not publicly available) |
| Quantified Difference | Quantitative difference cannot be calculated due to missing comparator data; class-level inference of increased lipophilicity |
| Conditions | In silico prediction using SwissADME-derived methods: iLOGP (physics-based), XLOGP3 (atomistic/knowledge-based), WLOGP (atomistic), MLOGP (topological), SILICOS-IT (hybrid fragmental/topological) |
Why This Matters
The increased lipophilicity introduced by the 4-isopropyl group may alter membrane permeability and CNS distribution, distinguishing this compound from the unsubstituted parent for assays requiring specific physicochemical profiles.
- [1] McDonald IM, et al. Discovery of a novel series of quinolone α7 nicotinic acetylcholine receptor agonists. Bioorg Med Chem Lett. 2013;23(6):1684-1688. doi:10.1016/j.bmcl.2013.01.070. View Source
